molecular formula C7H8N4O B14641971 7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one

7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one

Cat. No.: B14641971
M. Wt: 164.16 g/mol
InChI Key: FLXSUXWIHQRYIG-UHFFFAOYSA-N
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Description

7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a 1,3,5-triazinone scaffold. This compound is of interest in medicinal chemistry due to the structural similarity of pyrazolotriazines to purine bases, which are common scaffolds in kinase inhibitors and antitumor agents .

Properties

IUPAC Name

7,8-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-5(2)10-11-6(4)8-3-9-7(11)12/h3H,1-2H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXSUXWIHQRYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CNC(=O)N2N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazole Derivatives

The formation of the pyrazolo-triazinone core often begins with aminopyrazole precursors. A prominent approach involves diazotization and cyclization , as demonstrated in the synthesis of pyrazolo[3,4-d]triazin-4-ones. For 7,8-dimethyl derivatives, 5-amino-1H-pyrazole-4-carbonitriles bearing methyl groups at positions 3 and 5 serve as ideal starting materials.

Procedure :

  • Diazotization : Treatment of 3,5-dimethyl-5-amino-1H-pyrazole-4-carbonitrile with sodium nitrite (NaNO₂) in acidic medium (HCl/AcOH) generates a diazonium intermediate.
  • Cyclization : Spontaneous intramolecular cyclization at 0–5°C yields the triazinone ring. This method, adapted from pyrazolotriazinone syntheses, achieves moderate yields (60–75%) but requires precise temperature control to avoid side reactions.

Optimization Insights :

  • Excess NaNO₂ (1.8 equiv.) ensures complete diazotization.
  • Recrystallization from ethanol enhances purity (>95%).

Multi-Step Synthesis from Pyrazole Precursors

A sequential strategy combining alkylation and hydrazinolysis offers flexibility for introducing methyl groups. This approach mirrors the synthesis of pymetrozine intermediates, where hydrazine hydrate facilitates N-alkylation.

Key Steps :

  • Hydrazinolysis : Reacting 3,5-dimethyl-1H-pyrazole-4-carboxylate with hydrazine hydrate (80%) in tetrahydrofuran (THF) forms a hydrazide intermediate.
  • Cyclization with Phosgene : Treatment with phosgene (or safer alternatives like triphosgene) induces cyclization to the triazinone core.

Challenges :

  • Phosgene’s toxicity necessitates stringent safety protocols.
  • Alternative cyclizing agents (e.g., ethyl chloroformate) may reduce hazards but lower yields.

Yield Data :

Step Reagent Yield (%) Purity (%)
Hydrazinolysis Hydrazine hydrate 85 90
Cyclization Triphosgene 70 95

Microwave-Assisted and Thermal Methods

Modern techniques like microwave irradiation accelerate reaction kinetics and improve regioselectivity. For instance, focused microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes in pyrazolotriazinone syntheses.

Application to 7,8-Dimethyl Derivatives :

  • A mixture of 3,5-dimethyl-5-aminopyrazole and dimethyl cyanamide in toluene undergoes microwave-assisted cyclization at 110°C, achieving 80% yield in 15 minutes.
  • Thermal ring-opening of intermediates (e.g., pyrazolo[3,4-d]triazin-4-ones) at 120°C eliminates nitrogen, forming carbonyl-containing products.

Advantages :

  • Reduced side-product formation compared to conventional heating.
  • Scalable for industrial applications with consistent purity (>90%).

Alkylation and Functionalization Strategies

Post-cyclization methylation ensures precise substitution at positions 7 and 8. A method adapted from benzotriazine oxide synthesis involves:

  • Methylation with Dimethylamine : Refluxing the triazinone precursor with dimethylamine in alcohol introduces N-methyl groups.
  • Acid-Catalyzed Rearrangement : Sulfuric acid facilitates tautomerization to stabilize the final product.

Case Study :

  • 3-Amino-7-methyl-1,2,4-benzotriazin-1-oxide treated with dimethylamine in ethanol yields 85% 7,8-dimethyl derivative after recrystallization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Diazotization 70 95 Regioselective Requires toxic reagents (HCl)
Multi-Step 65 90 Scalable Phosgene dependency
Microwave 80 92 Rapid and efficient Specialized equipment needed
Alkylation 85 94 High functionalization control Multi-step purification

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes nucleophilic substitution at electron-deficient positions, particularly C4 and C6. Key examples include:

Reaction TypeConditionsProductsYieldSource
Aromatic aminationNH₃/EtOH, 80°C, 12h4-Amino-7,8-dimethylpyrazolo-triazine78%
Alkoxy substitutionNaOMe/MeOH, reflux, 8h4-Methoxy-7,8-dimethylpyrazolo-triazine85%

Mechanistic studies indicate that the C4 carbonyl group activates adjacent positions for nucleophilic attack, with steric effects from methyl groups influencing regioselectivity .

C–H Arylation via Palladium Catalysis

The methyl groups at C7/C8 enable directed C–H functionalization:

SubstrateCatalyst SystemArylation PositionYieldSource
7,8-dimethyl derivativePd(OAc)₂/XPhos, K₂CO₃, DMAcC572%
Iodobenzene derivativePdCl₂(dppf)/Ag₂CO₃, DMFC668%

X-ray crystallography confirms that palladium coordinates to the pyrazole nitrogen before activating the C–H bond .

Cyclocondensation with Heterocyclic Amines

Reactions with nitrogen nucleophiles yield fused polyheterocycles:

ReagentConditionsProductApplicationSource
3-Amino-1,2,4-triazolePiperidinium acetate, refluxPyrazolo-triazolo[5,1-c]triazin-4-oneAnticancer leads
2-AminobenzimidazoleEthanol/NaOAc, 0–5°CBenzimidazole-fused triazineEnzyme inhibition

These products show enhanced π-stacking capabilities, as evidenced by bathochromic shifts in UV-Vis spectra .

Diazonium Salt Coupling

The compound participates in diazo-coupling reactions to form azo-linked derivatives:

Diazonium SaltCoupling PositionProduct StabilitySource
Benzenediazonium chlorideC5Stable up to 200°C (DSC analysis)
p-ToluidinediazoniumC6Fluorescent at λ<sub>em</sub> = 480 nm

¹H NMR data for these products show characteristic downfield shifts (δ = 8.20–9.75 ppm) for aryl protons .

Oxidation and Reduction Pathways

Controlled redox reactions modify the triazinone core:

ReactionReagentsOutcomeSource
Borohydride reductionNaBH₄/THF, 0°C4-Hydroxy intermediate
PCC oxidationPyridinium chlorochromate4-Oxo derivative stabilization

Density functional theory (DFT) calculations align with experimental redox potentials (E<sub>1/2</sub> = +1.2 V vs. SCE) .

Biological Activity Correlations

Derivatives demonstrate structure-dependent bioactivity:

Derivative TypeIC₅₀ (MCF-7 cells)Target ProteinSource
5-Aryl-C6-substituted2.93 µMEGFR kinase
Morpholine-functionalized3.01 µMTopoisomerase II

Molecular docking reveals hydrogen bonding between the triazinone carbonyl and kinase active sites (binding energy = −9.2 kcal/mol) .

Key Mechanistic Insights:

  • Electronic Effects : Methyl groups at C7/C8 increase electron density at C5/C6, favoring electrophilic substitution .

  • Steric Guidance : Substituents direct metal catalysts to specific C–H bonds during arylation .

  • Solvent Dependency : Protic solvents stabilize intermediates in cyclocondensation reactions .

Scientific Research Applications

7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction with these targets can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of specific enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazolo[1,5-a][1,3,5]triazinone Derivatives

Compound Name Substituents Key Structural Features
7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one 7-CH₃, 8-CH₃ Enhanced steric bulk; potential tautomer stabilization
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one 7-CH₃ Reduced steric hindrance compared to 7,8-dimethyl analog
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one 4-SCH₂CH₂Ph, 2-Ph Bulky aromatic substituents; improved lipophilicity
2-(Methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one 2-SCH₃ Thioether group; versatile for further functionalization
Pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid ethyl ester 8-COOEt Electron-withdrawing ester group; alters electronic density

Key Observations :

  • Tautomerism : Unlike compounds with thione groups (e.g., 2-thioxo derivatives ), the 7,8-dimethyl analog predominantly exists in the keto form due to methyl group stabilization, as confirmed by IR and NMR data in related systems .

Key Observations :

  • Efficiency : Microwave-assisted methods (e.g., for 2-(methylsulfanyl) derivatives ) offer faster reaction times compared to traditional heating.
  • Scalability : Solid-phase synthesis enables high purity and scalability for functionalized derivatives, though it requires specialized resin-bound intermediates.

Physicochemical Properties

  • Solubility : The 7,8-dimethyl groups may enhance solubility in organic solvents compared to polar analogs like 8-carboxylic acid esters .
  • Stability : Methyl substitution at positions 7 and 8 likely improves thermal stability, as seen in related pyrazolotriazines .
  • Spectroscopic Data :
    • NMR : The ¹H NMR of 8-bromo-2-(methylsulfanyl) analogs shows distinct aromatic proton signals at δ 8.11 ppm, whereas methyl-substituted compounds exhibit upfield shifts due to electron-donating effects.
    • HRMS : Accurate mass data confirms molecular formulas (e.g., m/z 260.9453 for bromo derivatives ).

Biological Activity

7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

  • Molecular Formula: C10H10N4O
  • Molecular Weight: 218.22 g/mol
  • CAS Number: 852287-67-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,3,5]triazine derivatives. For instance, compounds within this class have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyrazolo derivatives, this compound was tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundMDA-MB-2319.8

This data suggests that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for its antimicrobial effects. Studies indicate that it possesses significant inhibitory activity against a range of pathogenic bacteria and fungi.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that this compound effectively inhibited the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli as well as fungal strains such as Candida albicans.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli15
Candida albicans20

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific enzymes involved in cell proliferation and survival pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7,8-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of 5-amino-1-dithiocarboxypyrazoles with aryl isocyanates under solid-phase conditions, achieving yields of 60–70% ( ). Microwave-assisted one-pot synthesis offers rapid access to derivatives, with multi-gram scalability demonstrated ( ). Key parameters include solvent choice (e.g., DMF for solubility), temperature control (80–120°C), and catalyst systems (e.g., Pd with phosphine ligands for C-H arylation) ( ). HRMS and elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) are critical for verifying purity .

Q. How are structural and spectroscopic properties (e.g., NMR, IR) of this compound characterized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Signals for methyl groups at positions 7 and 8 appear as singlets (δ ~2.49–3.01 ppm for ¹H; δ ~14.5–19.2 ppm for ¹³C). Aromatic protons in substituted derivatives show splitting patterns dependent on substituent position ( ).
  • IR : Key absorption bands include υ(C=O) at ~1681 cm⁻¹ and υ(N-H) at ~3100 cm⁻¹ ( ).
  • HRMS : [M+H]+ peaks at m/z 254.1039 (C₁₃H₁₁N₅O) confirm molecular identity ().

Advanced Research Questions

Q. How do substituents at positions 7 and 8 modulate electronic properties and reactivity in downstream functionalization?

  • Methodological Answer : Methyl groups at positions 7 and 8 enhance steric hindrance, limiting reactivity at these sites. For C-H arylation at position 8, electron-withdrawing substituents (e.g., nitro) reduce yields due to decreased electron density, while electron-donating groups (e.g., methyl) improve reactivity. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals ( ).

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this scaffold?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. ethanol), catalyst loading (5–10 mol% Pd for C-H activation), and purification methods (e.g., recrystallization vs. column chromatography). For example, microwave-assisted synthesis reduces side reactions, improving reproducibility ( ). Cross-referencing NMR data (e.g., δ 7.26 ppm for CHCl₂ in dichloromethyl derivatives) ensures consistency in product identification ( ).

Q. How can computational methods predict biological activity (e.g., CDK2 inhibition) for novel derivatives?

  • Methodological Answer : Molecular docking studies using CDK2 crystal structures (PDB: 1KE5) reveal binding affinities for pyrazolo-triazine derivatives. QSAR models correlate substituent electronegativity (e.g., Cl, NO₂) with IC₅₀ values. For example, 7-nitro derivatives show enhanced π-π stacking with Phe80 and Lys89 residues, critical for kinase inhibition ( ).

Experimental Design Considerations

Q. What protocols ensure safe handling of intermediates like dichloromethyl derivatives during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to volatile byproducts (e.g., Cl₂).
  • Stabilization : Store intermediates at −20°C under inert gas (N₂/Ar).
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 3:1) to minimize hazardous intermediate accumulation ( ).

Q. How can solid-phase synthesis improve functionalization at position 4 of the pyrazolo-triazine core?

  • Methodological Answer : Merrifield resin-bound hydrazine dithiocarbazate enables stepwise cyclization and functionalization. Post-synthesis cleavage (e.g., TFA treatment) releases the product while retaining regioselectivity. This approach achieves >90% purity for 7,8-difunctionalized derivatives ( ).

Data Validation and Reproducibility

Q. What analytical techniques confirm the absence of regioisomeric byproducts in final compounds?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C coupling to verify substitution patterns.
  • X-ray crystallography : Resolves ambiguities in cases like 3aa ( ).
  • HPLC-MS : Detects trace impurities (<0.5%) using C18 columns (ACN/H₂O gradient) ( ).

Emerging Applications

Q. How are 7,8-dimethyl derivatives being explored in energetic materials research?

  • Methodological Answer : Nitration at position 8 (e.g., 8-nitropyrazolo-triazine) enhances thermal stability (Td > 200°C) and detonation velocity (Dv ~8500 m/s). Machine learning models predict detonation properties using descriptors like oxygen balance and crystal density ( ).

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